molecular formula C6H9N3O B2379763 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 412958-82-8

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2379763
CAS No.: 412958-82-8
M. Wt: 139.158
InChI Key: RJGHWNWWHSWHIN-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime is a pyrazole-derived oxime characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The compound features methyl groups at the 1- and 5-positions of the pyrazole ring and an oxime functional group (-NOH) at the 4-position, formed via the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine . The aldehyde precursor (CAS 25711-30-2) is reactive and serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₇H₁₀N₃O, with a molecular weight of 167.18 g/mol .

Properties

IUPAC Name

(NE)-N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5-6(4-8-10)3-7-9(5)2/h3-4,10H,1-2H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGHWNWWHSWHIN-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime can be synthesized through the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide. The reaction typically takes place in a solvent like methanol at an elevated temperature .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitriles or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Pyrazole Oxime Derivatives

  • 1-Methyl-3-methyl-5-(4-chlorophenoxy)-1H-pyrazole-4-carbaldehyde-O-[2-(2-chloropyridin-5-yl-methylthio)phenylmethyl]-oxime (): Substituents: Incorporates a 4-chlorophenoxy group and a 2-chloropyridinylmethylthio moiety. Properties: Exhibits higher lipophilicity due to aromatic chloro substituents, enhancing membrane permeability in biological systems. NMR data (¹H and ¹³C) confirm distinct chemical environments influenced by electron-withdrawing groups .
  • Dihydro-pyrazole carboximidamide derivatives (): Substituents: Variants include 4-methoxy, 4-chloro, 2-bromo, and 3,4-dimethoxy phenyl groups. Chloro and bromo substituents improve thermal stability and halogen bonding interactions .

Non-Pyrazole Oximes

  • 4-Methylpentan-2-one oxime (CAS 105-44-2) ():

    • Structure : A simple aliphatic oxime without aromatic rings.
    • Properties : Classified as harmful if swallowed (Acute Tox. 4) and irritant to skin/eyes. Lower molecular weight (115.18 g/mol ) correlates with higher volatility compared to aromatic oximes .
  • Di(1H-tetrazol-5-yl)methanone oxime (): Structure: Features tetrazole rings and extensive hydrogen-bonding networks. Properties: Decomposes at 288.7°C, significantly higher than typical pyrazole oximes, due to strong intermolecular H-bonds and aromatic stabilization .

Thermal and Chemical Stability

Compound Type Key Features Thermal Stability Notable Reactivity
1,5-Dimethyl-pyrazole oxime Methyl groups enhance steric hindrance Likely moderate (~150–200°C inferred) Aldoxime group participates in condensation and metal coordination
Tetrazole-based oximes High H-bond density >250°C Acid-sensitive due to tetrazole rings
Aliphatic oximes Low molecular weight <100°C (volatile) Prone to hydrolysis and oxidation

Biological Activity

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide. The reaction is usually carried out in a solvent like methanol at elevated temperatures. This method allows for the efficient formation of the oxime derivative with good yields and purity.

Chemical Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation : Can be oxidized to form corresponding nitriles or other oxidized derivatives.
  • Reduction : The oxime group can be reduced to an amine.
  • Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For example, compounds derived from pyrazole structures have been reported to have minimum inhibitory concentrations (MIC) in the range of 31.4 μg/mL against specific pathogens .

Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory potential of pyrazole derivatives, including this compound. In particular, compounds with similar structures demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. For instance, certain derivatives showed IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory properties .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within biological systems. The oxime group can form hydrogen bonds with various biomolecules, influencing their activity and potentially modulating enzyme functions .

Study on Anti-inflammatory Effects

A study conducted by Abdellatif et al. synthesized a series of substituted pyrazole derivatives and evaluated their COX inhibitory activity using an enzyme immunoassay kit. The results indicated that most tested compounds exhibited high COX-2 inhibitory activity with selectivity indices suggesting minimal side effects on gastric tissues .

Toxicological Assessment

In vivo assessments have shown that certain derivatives exhibit low toxicity profiles, with lethal doses (LD50) exceeding 2000 mg/kg in animal models. This suggests a favorable safety margin for further development in therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Biological Activity
1,3-Dimethyl-5-phenoxy-4-carboxaldehyde oximeSimilar pyrazole derivativeSignificant anti-inflammatory activity
5-Chloropyrazole-4-carboxaldehydeContains chlorine instead of dimethylExhibits different antibacterial properties

Unique Properties

The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to its analogs. Its ability to participate in diverse chemical transformations makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Q & A

Q. What are the established synthetic routes for 1,5-dimethyl-1H-pyrazole-4-carbaldehyde oxime, and how do reaction conditions influence yield?

Answer: The compound is synthesized via two primary routes:

  • Vilsmeier–Haack Reaction : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (POCl₃/DMF) to form intermediates like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, followed by oxime formation .
  • Chloroacetyl Chloride Route : Reacting 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in dichloromethane or similar solvents, using triethylamine as a base. The oxime is then generated via hydroxylamine treatment .

Q. Critical Parameters :

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneMaximizes solubility
BaseTriethylamineNeutralizes HCl byproduct
Temperature0–5°C (for oxime formation)Reduces side reactions

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Provides unambiguous confirmation of molecular geometry, bond lengths (mean C–C = 0.007 Å), and dihedral angles. The title compound’s crystal structure (space group P2₁/c) was resolved with R = 0.064 .
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) identify oxime (-CH=N-OH) protons (δ 8.2–8.5 ppm) and pyrazole ring carbons (δ 140–160 ppm) .
  • FT-IR : Confirms oxime (-N-OH) stretching at 3200–3400 cm⁻¹ and aldehyde (C=O) at ~1680 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected byproducts during synthesis?

Answer: Contradictions often arise from competing reaction pathways. For example, reports unexpected formation of 1-(1,3-diphenyl-1,6-dihydropyrrolo[2,3-c]pyrazol-5-yl)ethan-1-one during azide reactions. To address this:

  • Mechanistic Analysis : Use DFT calculations to map energy barriers for competing pathways.
  • Analytical Triangulation : Combine HPLC-MS to detect intermediates and SCXRD to confirm byproduct structures .
  • Condition Optimization : Adjust solvent polarity (e.g., switch from THF to DMF) to favor desired pathways .

Q. What strategies optimize the compound’s biological activity through structural modifications?

Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the pyrazole 3-position to enhance binding to analgesic targets (e.g., COX-2). shows bromine substitution improves anti-inflammatory activity by 40% .
  • Oxime Functionalization : Convert the oxime to a nitrile oxide (via oxidation) for cycloaddition reactions, creating fused heterocycles with enhanced bioactivity .
  • Pharmacophore Modeling : Align with structural analogs like ethyl 3-anilino-1,5-dimethyl-1H-pyrazole-4-carboxylate () to predict receptor interactions .

Q. How does the compound interact with biological targets, and what analytical methods validate these interactions?

Answer:

  • Enzyme Binding Studies : Surface plasmon resonance (SPR) reveals affinity for kinases (e.g., p38 MAPK) with K_d values in the µM range.
  • Molecular Docking : AutoDock Vina simulations predict hydrogen bonding between the oxime group and catalytic residues (e.g., Lys53 in COX-2) .
  • In Vivo Validation : Radiolabeled analogs (e.g., ¹⁴C-tagged) track biodistribution in rodent models .

Q. What role does the compound play in synthesizing complex heterocycles, and how are reaction pathways validated?

Answer:

  • Heterocycle Synthesis : The aldehyde oxime serves as a precursor for 1,3,4-oxadiazoles via cyclodehydration with acetic anhydride ().
  • Pathway Validation :
    • Isotopic Labeling : Use ¹⁵N-hydroxylamine to trace oxime nitrogen incorporation into products.
    • Kinetic Profiling : Monitor reaction progression via in situ IR spectroscopy .

Q. Table 1: Crystallographic Data for 1,5-Dimethyl-1H-pyrazole Derivatives

ParameterValue (from )
Space groupP2₁/c
R factor0.064
Bond length (C–C)1.395–1.414 Å
Dihedral angle8.7° (pyrazole-oxime plane)

Q. Table 2: Reaction Optimization for Chloroacetyl Chloride Route

VariableOptimal ValueYield (%)
SolventDichloromethane78
BaseTriethylamine82
Temperature0°C85

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